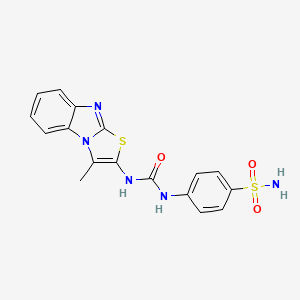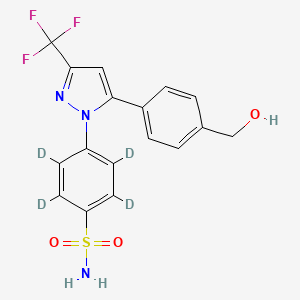
Estrone acetate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone acetate-d5 is a deuterated form of estrone acetate, a synthetic estrogen. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in mass spectrometry. Estrone acetate itself is an ester of estrone, a naturally occurring estrogen hormone. This compound is often used in hormone replacement therapy and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of estrone acetate-d5 typically involves the esterification of estrone with acetic anhydride in the presence of a catalyst. The deuterium labeling is achieved by using deuterated reagents. The reaction conditions usually include:
Reagents: Estrone, acetic anhydride-d6, and a catalyst such as pyridine.
Conditions: The reaction is carried out at room temperature, and the product is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of estrone are reacted with acetic anhydride-d6.
Purification: The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Estrone acetate-d5 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estrone and acetic acid.
Oxidation: this compound can be oxidized to form estrone-3,17-dione.
Reduction: The compound can be reduced to form estradiol acetate-d5.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Estrone and acetic acid.
Oxidation: Estrone-3,17-dione.
Reduction: Estradiol acetate-d5.
Aplicaciones Científicas De Investigación
Estrone acetate-d5 is widely used in scientific research due to its stability and deuterium labeling. Some applications include:
Mass Spectrometry: Used as an internal standard in quantitative analysis of estrogens.
Pharmacokinetics: Studying the metabolism and distribution of estrogens in biological systems.
Hormone Replacement Therapy Research: Investigating the efficacy and safety of estrogenic compounds.
Environmental Studies: Monitoring the presence and degradation of estrogens in the environment.
Mecanismo De Acción
Estrone acetate-d5 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target tissues, such as the uterus, breasts, and bones. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and maintenance of bone density.
Comparación Con Compuestos Similares
Estrone acetate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Estrone Acetate: The non-deuterated form, used in hormone replacement therapy.
Estradiol Acetate: Another estrogen ester with similar applications but different potency and pharmacokinetics.
Estriol Acetate: A weaker estrogen used in specific therapeutic contexts.
This compound stands out for its use in research applications, particularly in mass spectrometry, due to its deuterium labeling, which provides a distinct advantage in analytical precision.
Propiedades
Fórmula molecular |
C20H24O3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1/i3D2,5D2,16D |
Clave InChI |
KDPQTPZDVJHMET-FQUPDYNXSA-N |
SMILES isomérico |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC(=O)C)([2H])[2H])([2H])[2H])CCC3=O)C |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



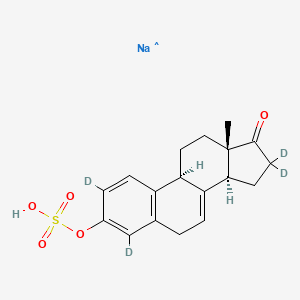



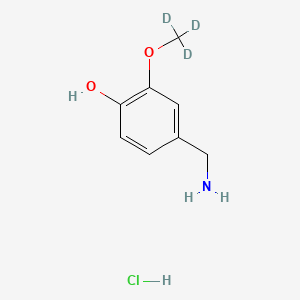

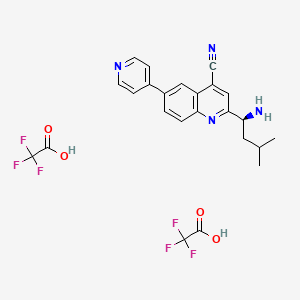
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
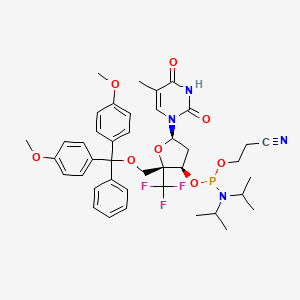
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
